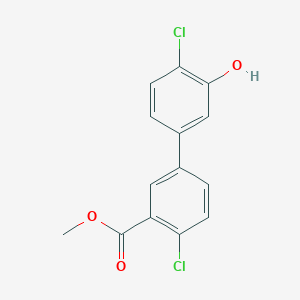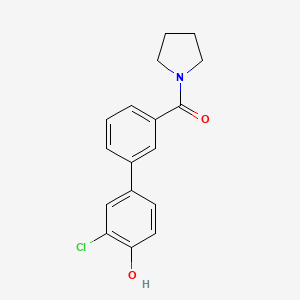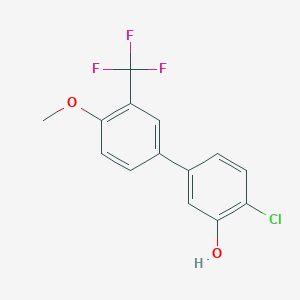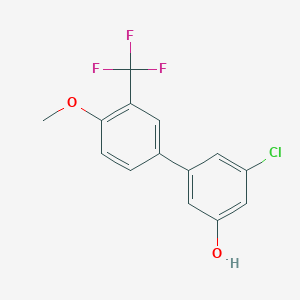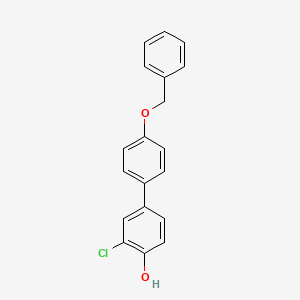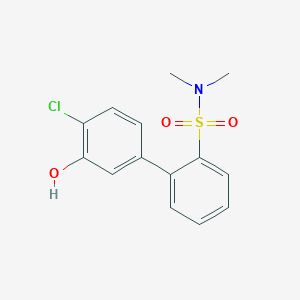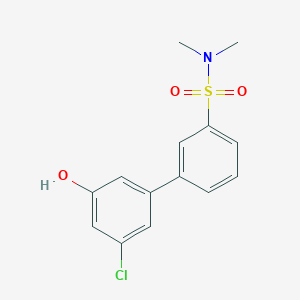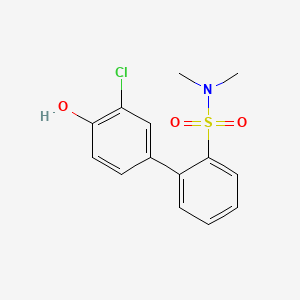
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is a phenolic compound with a unique structure and properties. It is an important component in the synthesis of a variety of compounds, and has been widely used in scientific research and laboratory experiments. The purpose of
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of polymers and as a ligand in metal-catalyzed reactions. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of various compounds and as a substrate for the detection of enzymes.
Wirkmechanismus
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is a phenolic compound that has a unique structure and properties. It is known to interact with various proteins, enzymes, and receptors, and this interaction is thought to be the mechanism of action of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It is believed to interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions, and with receptors via electrostatic interactions.
Biochemical and Physiological Effects
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antifungal properties. It has also been shown to have anti-tumor and anti-cancer properties, and to have antioxidant and neuroprotective effects. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have antinociceptive and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and is readily available. It is also easy to handle and store, and has a high solubility in a variety of solvents. In addition, it has a high purity, and can be easily separated from other compounds. However, it has some limitations. It is not a very stable compound, and can decompose when exposed to high temperatures or light. In addition, it can react with other compounds and may interfere with other experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as peptides and nucleosides. It could also be used as a fluorescent probe for the detection of various compounds, or as a substrate for the detection of enzymes. In addition, it could be used in the development of new drugs, or as a catalyst in the synthesis of polymers. Finally, it could be used in the development of new materials, such as coatings and adhesives.
Synthesemethoden
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80°C for 2 hours. The reaction produces a mixture of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% and 2-chloro-4-(2-N-dimethylsulfamoylphenyl)phenol, which can be separated by column chromatography.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPJEIEPHKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

